(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
The compound (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone (hereafter referred to as the target compound) is a hybrid molecule featuring a sulfonyl-substituted piperidine moiety linked via a ketone bridge to a 4-methyl-1,2,3-thiadiazole ring.
The piperidine sulfonyl group introduces polarity and hydrogen-bonding capacity, which may enhance solubility and target binding. The 4-methyl-1,2,3-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, is associated with diverse bioactivities, including antimicrobial and anticancer properties . The integration of these moieties positions the compound as a candidate for further pharmacological exploration.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-11-15(24-18-17-11)16(20)19-9-7-14(8-10-19)25(21,22)13-5-3-12(23-2)4-6-13/h3-6,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRVYENXKCNFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.
Antimicrobial Properties
Research has shown that derivatives of thiadiazole exhibit significant antimicrobial activity. Specifically, compounds containing the 1,3,4-thiadiazole ring have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus epidermidis : Exhibited notable inhibition by thiadiazole derivatives in vitro studies .
- Candida albicans : Antifungal activity was also reported against this common yeast pathogen .
Anticancer Activity
The anticancer potential of the compound is linked to its ability to induce apoptosis in cancer cells. Studies have indicated that derivatives of thiadiazole can inhibit tumor growth through various mechanisms:
- Mechanisms of Action : The compound may exert its effects through the activation of apoptotic pathways and inhibition of cell proliferation in cancer cell lines such as HeLa and K562 .
- Case Studies : In vitro studies have shown IC50 values indicating strong cytotoxic effects against multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes:
- Cytokine Inhibition : Compounds with the thiadiazole structure have been shown to reduce levels of TNF-alpha and IL-6 in cellular models .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The target compound’s structural analogs (Table 1) share key motifs, such as heterocyclic rings and sulfonyl/piperidine groups, but differ in substituents and connectivity. These variations influence physicochemical properties and bioactivity.
Table 1. Comparison of Structural Features
*Calculated based on IUPAC name.
Key Observations:
Lipophilicity : The 4-methyl group on the thiadiazole may increase membrane permeability relative to hydroxyl- or chlorine-substituted analogs (e.g., the compound in ).
Steric Effects : The compound in incorporates a bulky 4-chlorophenyl group and pyrrole ring, which could hinder binding to compact active sites compared to the target compound’s simpler substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
